[2-(Allyloxy)phenyl](oxo)acetonitrile
Description
2-(Allyloxy)phenylacetonitrile is a nitrile-containing organic compound characterized by an allyloxy-substituted phenyl ring and an oxo (keto) group adjacent to the nitrile moiety.
The oxoacetonitrile group (NC-C(=O)-) is a key functional motif in pharmaceuticals and materials science, often contributing to hydrogen-bonding interactions and electronic effects .
Properties
CAS No. |
657401-93-9 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-prop-2-enoxybenzoyl cyanide |
InChI |
InChI=1S/C11H9NO2/c1-2-7-14-11-6-4-3-5-9(11)10(13)8-12/h2-6H,1,7H2 |
InChI Key |
NHHGAFRXHNKPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)phenylacetonitrile typically involves the reaction of 2-(allyloxy)phenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of 2-(Allyloxy)phenylacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Allyloxy)phenylacetonitrile can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, 2-(Allyloxy)phenylacetonitrile is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecular structures .
Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, 2-(Allyloxy)phenylacetonitrile is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(Allyloxy)phenylacetonitrile involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and chemical reactions. The presence of the allyloxy and oxoacetonitrile groups enhances its reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Chromen-Based Oxoacetonitrile Derivatives
Example Compound: {[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile ()
- Structure: Features a chromen-4-one core substituted with a methoxyphenoxy group and an acetonitrile moiety.
- Molecular Weight: 323.3 g/mol (C₁₈H₁₃NO₅).
Synthesis Insight: Similar compounds are synthesized via nucleophilic substitution (e.g., reacting hydroxy precursors with chloroacetonitrile under basic conditions, as in ). This method could theoretically apply to 2-(Allyloxy)phenylacetonitrile by substituting 7-hydroxy-4-phenyl-2H-chromen-2-one with 2-(allyloxy)phenol .
Halogenated and Substituted Phenylacetonitriles
Example Compound : (2,3-Dichlorophenyl)oxoacetonitrile ()
- Structure : A dichlorophenyl group attached to an oxoacetonitrile backbone.
Safety Note: Halogenated analogs like (3-Fluoro-5-methoxyphenyl)acetonitrile () are classified as toxic (Category III), indicating that halogen substituents may influence compound toxicity .
Heterocyclic Acetonitrile Derivatives
Example Compound : 2-[4-(2,6-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile ()
- Structure : A triazole ring fused with a dimethylphenyl group and an acetonitrile side chain.
- Molecular Weight : 268.3 g/mol (C₁₄H₁₅N₃O).
- Key Differences : The triazole ring introduces hydrogen-bonding sites and rigidity, which may improve binding affinity in biological systems compared to the flexible allyloxy group in the target compound .
Aryl-Substituted Oxoacetonitriles
Example Compound : α-Acetylphenylacetonitrile ()
- Structure : A phenyl ring with acetyl and nitrile groups.
- CAS : 4468-48-6.
- This contrasts with the allyloxy group, which may participate in π-π stacking or radical reactions .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| 2-(Allyloxy)phenylacetonitrile | Phenyl + oxoacetonitrile | Allyloxy | ~203.2 (estimated) | Potential precursor for heterocycles | Inferred |
| {[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile | Chromen-4-one + oxoacetonitrile | 3-Methoxyphenoxy | 323.3 | Fluorescence, photochemical applications | |
| (2,3-Dichlorophenyl)oxoacetonitrile | Phenyl + oxoacetonitrile | 2,3-Dichloro | ~214.0 (estimated) | High electrophilicity, toxic | |
| 2-[4-(2,6-Dimethylphenyl)-3-methyl-5-oxo-triazol-1-yl]acetonitrile | 1,2,4-Triazole + acetonitrile | 2,6-Dimethylphenyl | 268.3 | Pharmacological activity (e.g., kinase inhibition) |
Biological Activity
2-(Allyloxy)phenylacetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(Allyloxy)phenylacetonitrile
- CAS Number : 657401-93-9
- Molecular Formula : C12H13N1O2
- Molecular Weight : 217.24 g/mol
The biological activity of 2-(Allyloxy)phenylacetonitrile is primarily attributed to its ability to interact with various biological targets. The compound is believed to modulate enzyme activity, influence cell signaling pathways, and exhibit anti-inflammatory properties.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory processes.
- Cell Signaling Modulation : It has been shown to affect pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent research indicates that 2-(Allyloxy)phenylacetonitrile exhibits significant anticancer properties. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced markers of inflammation and exhibited pain-relieving properties comparable to standard analgesics.
Study 1: Anticancer Efficacy
A study was conducted to evaluate the efficacy of 2-(Allyloxy)phenylacetonitrile against MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy, suggesting apoptosis induction.
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to control groups. Histopathological analysis revealed decreased leukocyte infiltration and tissue damage.
Safety and Toxicology
Toxicological assessments have shown that 2-(Allyloxy)phenylacetonitrile exhibits low acute toxicity in animal models. No significant adverse effects were noted at therapeutic doses, supporting its potential for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
